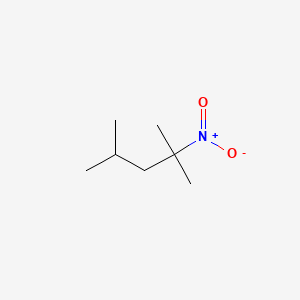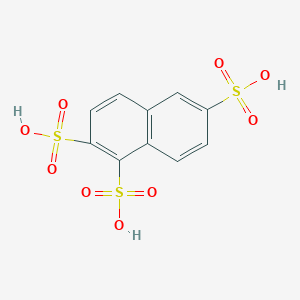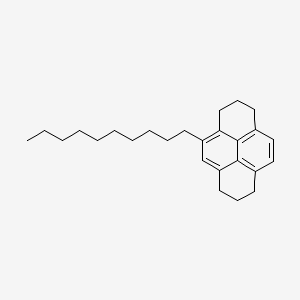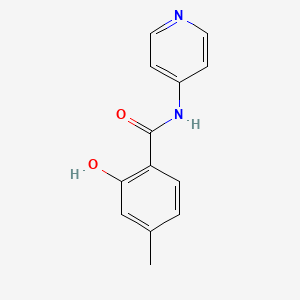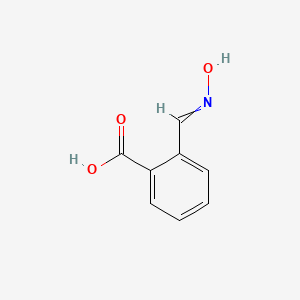![molecular formula C8H13FO2 B13795449 6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dioxabicyclo[321]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) is a bicyclic compound with a unique structure that includes a dioxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) typically involves a series of reactions, including N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization. These reactions are often promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic systems .
Industrial Production Methods
The use of efficient and convenient protocols to construct the 6,8-dioxabicyclo[3.2.1]octane skeleton remains a challenging task .
化学反応の分析
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
科学的研究の応用
6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: It can be used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
Some similar compounds include:
6,8-Dioxabicyclo[3.2.1]octane,1,5-dimethyl-,(1S)-:
3-Fluoro-4-piperazinylbenzonitrile: This compound has a similar bicyclic structure with a fluorine atom.
Uniqueness
6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly alter its chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C8H13FO2 |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
(1S,2R,5S)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13FO2/c1-7-5-10-8(2,11-7)4-3-6(7)9/h6H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 |
InChIキー |
ARLRMCKUUXVSJE-CSMHCCOUSA-N |
異性体SMILES |
C[C@@]12CC[C@H]([C@@](O1)(CO2)C)F |
正規SMILES |
CC12CCC(C(O1)(CO2)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


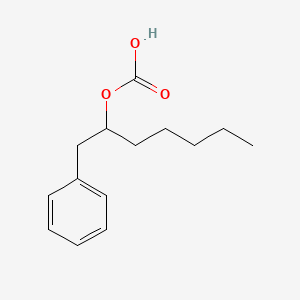
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
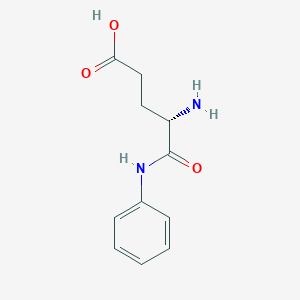

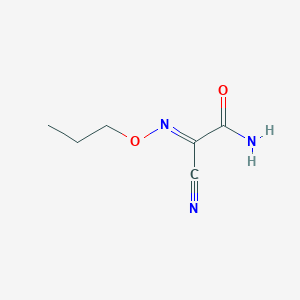
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
